molecular formula C8H16Cl2N4 B1404890 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine dihydrochloride CAS No. 1351659-05-6

4-(1H-1,2,4-triazol-1-ylmethyl)piperidine dihydrochloride

Cat. No.: B1404890
CAS No.: 1351659-05-6
M. Wt: 239.14 g/mol
InChI Key: MIXWNIBAWUMXDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-1,2,4-triazol-1-ylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C8H16Cl2N4. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a piperidine ring substituted with a triazole moiety, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine dihydrochloride typically involves the reaction of piperidine with a triazole derivative under controlled conditions. One common method includes the alkylation of piperidine with a triazole-containing alkyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or acetonitrile at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the dihydrochloride salt in high purity.

Types of Reactions:

    Oxidation: The triazole ring can undergo oxidation reactions, often leading to the formation of N-oxides.

    Reduction: Reduction of the triazole ring is less common but can be achieved under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the triazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of triazole N-oxides.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted piperidine or triazole derivatives depending on the reagents used.

Scientific Research Applications

4-(1H-1,2,4-triazol-1-ylmethyl)piperidine dihydrochloride is utilized in several scientific research areas:

    Chemistry: As a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antifungal and anticancer activities.

    Industry: Employed in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating binding to active sites. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

  • 4-(1H-1,2,3-triazol-1-ylmethyl)piperidine
  • 4-(1H-1,2,4-triazol-1-ylmethyl)aniline
  • 4-(1H-1,2,4-triazol-1-ylmethyl)benzene

Uniqueness: 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the piperidine ring enhances its solubility and bioavailability, making it a valuable compound in various applications.

Properties

IUPAC Name

4-(1,2,4-triazol-1-ylmethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.2ClH/c1-3-9-4-2-8(1)5-12-7-10-6-11-12;;/h6-9H,1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXWNIBAWUMXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=NC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-1,2,4-triazol-1-ylmethyl)piperidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-(1H-1,2,4-triazol-1-ylmethyl)piperidine dihydrochloride
Reactant of Route 3
4-(1H-1,2,4-triazol-1-ylmethyl)piperidine dihydrochloride
Reactant of Route 4
Reactant of Route 4
4-(1H-1,2,4-triazol-1-ylmethyl)piperidine dihydrochloride
Reactant of Route 5
4-(1H-1,2,4-triazol-1-ylmethyl)piperidine dihydrochloride
Reactant of Route 6
4-(1H-1,2,4-triazol-1-ylmethyl)piperidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.